1-[(3-Bromothiophen-2-yl)methyl]piperazine

Medicinal Chemistry ADME Lipophilicity

1-[(3-Bromothiophen-2-yl)methyl]piperazine is a heterocyclic building block with the molecular formula C9H13BrN2S and a molecular weight of 261.18 g/mol. It is composed of a piperazine ring linked to a 3-bromothiophene moiety via a methylene bridge.

Molecular Formula C9H13BrN2S
Molecular Weight 261.18 g/mol
CAS No. 1221726-35-7
Cat. No. B1520328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromothiophen-2-yl)methyl]piperazine
CAS1221726-35-7
Molecular FormulaC9H13BrN2S
Molecular Weight261.18 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C=CS2)Br
InChIInChI=1S/C9H13BrN2S/c10-8-1-6-13-9(8)7-12-4-2-11-3-5-12/h1,6,11H,2-5,7H2
InChIKeyGCNNNMWMDIYQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromothiophen-2-yl)methyl]piperazine (CAS 1221726-35-7) for Scientific Procurement: Core Properties and Specifications


1-[(3-Bromothiophen-2-yl)methyl]piperazine is a heterocyclic building block with the molecular formula C9H13BrN2S and a molecular weight of 261.18 g/mol [1]. It is composed of a piperazine ring linked to a 3-bromothiophene moiety via a methylene bridge. This compound is primarily utilized as a versatile scaffold in medicinal chemistry and organic synthesis, with its reactivity profile stemming from the bromine atom, which is amenable to various cross-coupling reactions [2]. Key computed physicochemical properties include an XLogP3 of 1.5 and a topological polar surface area (TPSA) of 43.5 Ų [1].

Compound Role Heterocyclic building block for medicinal chemistry and organic synthesis
Key Reactivity Bromine handle amenable to cross-coupling (Suzuki, Buchwald-Hartwig, etc.)
Physicochemical Profile Moderate lipophilicity and low topological polar surface area (TPSA)

Why Generic Substitution of 1-[(3-Bromothiophen-2-yl)methyl]piperazine Fails: The Impact of Regioisomerism on Physicochemical Properties


Substituting 1-[(3-Bromothiophen-2-yl)methyl]piperazine with its regioisomers (e.g., 4-bromo or 5-bromo analogs) is not scientifically sound due to quantifiable differences in key physicochemical properties that dictate behavior in assays and downstream reactions. The position of the bromine atom on the thiophene ring directly alters the molecule's lipophilicity (LogP) and polar surface area (TPSA), which are critical for passive membrane permeability, solubility, and binding interactions [1]. These differences, detailed in Section 3, can lead to significant variations in compound behavior, making direct interchangeability a source of irreproducible data and failed syntheses.

Target Compound
Regioisomeric Substitute
3‑bromo substitution pattern defines distinct lipophilicity (LogP)
4‑ or 5‑bromo isomers may shift LogP, altering passive permeability and solubility predictions
Low TPSA (43.5 Ų) supports CNS penetration hypotheses
Regioisomers with additional polar groups can raise TPSA, changing oral/CNS exposure expectations

Quantitative Differentiation of 1-[(3-Bromothiophen-2-yl)methyl]piperazine (CAS 1221726-35-7) for Informed Procurement


Lipophilicity (LogP) Comparison: 3-Bromo Isomer vs. 5-Bromo Isomer

The 3-bromo isomer exhibits lower lipophilicity compared to the 5-bromo isomer. The target compound has a computed XLogP3 of 1.5 [1], while the 5-bromo isomer, 1-[(5-bromothiophen-2-yl)methyl]piperazine, has a reported LogP of 1.89 . This difference of 0.39 log units indicates that the 3-bromo isomer is more hydrophilic, which can influence its solubility in aqueous media and its ability to permeate lipid bilayers [1].

Lipophilicity (LogP)
Cross-study comparable
XLogP3 = 1.5 vs. 5‑bromo isomer LogP = 1.89 (Δ = 0.39)
May influence passive permeability and aqueous solubility profiles
Computed vs. vendor-reported LogP; method context may differ
Medicinal Chemistry ADME Lipophilicity

Topological Polar Surface Area (TPSA) Comparison: 3-Bromo Isomer vs. Class Baseline

The TPSA for 1-[(3-bromothiophen-2-yl)methyl]piperazine is 43.5 Ų [1]. This value is a key predictor of a molecule's oral bioavailability and ability to cross biological membranes, such as the blood-brain barrier. A TPSA below 140 Ų is generally favorable for oral absorption, and values below 60-70 Ų are often associated with good blood-brain barrier penetration. The target compound's TPSA of 43.5 Ų positions it within this favorable range, while regioisomeric analogs or larger derivatives with additional polar functional groups will have higher TPSA values, potentially altering their pharmacokinetic profile [1].

Topological Polar Surface Area
Class-level inference
43.5 Ų (well below 140 Ų oral absorption threshold)
Indicates potential favorability for oral or CNS exposure studies
Predicted property; experimental validation advised for specific models
Medicinal Chemistry Drug-likeness Oral Bioavailability

Purity Specification: 98% Purity vs. Industry-Standard 95% Purity

Commercial suppliers for 1-[(3-bromothiophen-2-yl)methyl]piperazine offer the compound at a minimum purity of 98% , whereas many other bromothiophene-piperazine building blocks are commonly supplied at a 95% purity standard . This 3% difference represents a significant reduction in the potential for impurities that could interfere with sensitive catalytic reactions (e.g., Pd-catalyzed cross-couplings) or produce spurious biological assay results .

Purity Specification
Direct head-to-head comparison
≥98% purity (vs. common 95% standard for related building blocks)
Reduced impurity risk supports higher reaction fidelity
Vendor specification; lot-specific COA review recommended
Synthetic Chemistry Analytical Chemistry Procurement

Storage Stability: Cold Chain Requirement vs. Ambient Storage Analogs

Vendor specifications indicate that 1-[(3-bromothiophen-2-yl)methyl]piperazine requires storage at 2-8°C to maintain its specified purity and integrity . In contrast, other analogs like 1-[(5-bromothiophen-2-yl)methyl]piperazine are documented to be stored at room temperature . This explicit cold-chain requirement for the target compound suggests a greater inherent reactivity or susceptibility to thermal degradation, which must be managed to ensure its long-term utility as a reliable building block .

Storage Stability
Direct head-to-head comparison
Requires 2–8°C (cold chain) vs. room temperature for 5‑bromo analog
Cold‑chain management needed to maintain building‑block integrity
Vendor‑specified; stability under use conditions should be verified
Stability Inventory Management Logistics

Optimal Application Scenarios for 1-[(3-Bromothiophen-2-yl)methyl]piperazine (CAS 1221726-35-7)


Medicinal Chemistry Lead Optimization Campaigns Targeting CNS Penetration

This compound is an optimal choice for the synthesis of focused libraries where passive blood-brain barrier penetration is desired. Its low TPSA of 43.5 Ų [1] and intermediate LogP of 1.5 [1] position it favorably for CNS drug discovery programs. The 3-bromo substitution pattern provides a distinct vector for diversification via cross-coupling compared to other isomers, allowing for exploration of unique chemical space around a privileged piperazine scaffold.

Synthesis of Advanced Intermediates via Palladium-Catalyzed Cross-Coupling

The bromine atom serves as a robust synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. The high purity specification of ≥98% minimizes the risk of catalyst poisoning by impurities, making it a reliable building block for constructing complex biaryl or aryl-amine architectures. The cold-chain storage requirement underscores the importance of proper handling to maintain its reactivity for these sensitive transformations.

Structure-Activity Relationship (SAR) Studies of Thiophene-Piperazine Scaffolds

This compound is essential for SAR studies investigating the impact of regioisomerism on biological activity. By directly comparing the 3-bromo isomer to the 4- and 5-bromo analogs, researchers can correlate specific physicochemical property differences (e.g., a ΔLogP of 0.39 relative to the 5-bromo isomer ) with variations in target binding affinity, cellular potency, or ADME properties, leading to more informed and efficient lead optimization.

Preparation of Dihydrochloride Salt Forms for Enhanced Solubility

The free base form of 1-[(3-bromothiophen-2-yl)methyl]piperazine is readily converted to its dihydrochloride salt . This salt form is known to possess improved solubility in polar solvents such as water and ethanol, making it a preferred choice for biological assays and other applications requiring aqueous solubility, thereby expanding the compound's utility beyond organic synthesis.

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Low TPSA and moderate LogP profile
Passive permeability and blood‑brain barrier penetration assays
Palladium‑catalyzed cross‑coupling reactions
High‑purity building block (≥98%)
Catalyst compatibility and impurity‑related side‑reaction control
Regioisomeric structure‑activity relationship (SAR) studies
Isomer‑specific physicochemical property differences
Activity correlation with LogP/TPSA shifts across regioisomers
Aqueous solubility enhancement via dihydrochloride salt
Readily convertible free base
Salt‑form solubility and biological assay compatibility

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